molecular formula C20H18ClFN4 B4515380 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine

Cat. No.: B4515380
M. Wt: 368.8 g/mol
InChI Key: HALFFFVGTNUZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-chlorophenyl-piperazine moiety at position 3 and a 4-fluorophenyl group at position 4. This dual aryl-substituted pyridazine derivative is structurally optimized for interactions with biological targets, particularly neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, due to the pharmacophoric piperazine and halogenated aryl groups . The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity, while the 4-fluorophenyl substituent contributes to metabolic stability and selectivity .

Pyridazine derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer effects. This compound’s synthesis typically involves nucleophilic substitution reactions between halogenated pyridazines and piperazine intermediates under controlled conditions .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4/c21-16-2-1-3-18(14-16)25-10-12-26(13-11-25)20-9-8-19(23-24-20)15-4-6-17(22)7-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALFFFVGTNUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine typically involves the reaction of 3-chlorophenylpiperazine with 4-fluorophenylpyridazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial production process also emphasizes safety and environmental considerations to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

The structural and functional uniqueness of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine becomes evident when compared to analogs (Table 1). Key differences in substituents, bioactivity, and target selectivity are outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Features Biological Activity Key Differences
This compound Pyridazine core, 3-chlorophenyl-piperazine, 4-fluorophenyl High affinity for 5-HT1A and D2 receptors; potential antipsychotic activity Unique halogenated aryl combination enhances receptor selectivity and metabolic stability .
3-(4-(4-Chlorophenylsulfonyl)piperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine () Pyridazine core, 4-chlorophenylsulfonyl-piperazine, 3-methylpyrazole Moderate antiproliferative activity Sulfonyl group increases polarity but reduces blood-brain barrier penetration compared to the target compound .
3-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine () Ethoxybenzoyl-piperazine, trimethylpyrazole Antitumor activity (IC50 = 2.1 µM in HeLa cells) Ethoxybenzoyl group confers higher cytotoxicity but lower CNS activity .
2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazinyl}-N-(furan-2-ylmethyl)acetamide () Pyridazinone core, furan-methylacetamide Serotonin reuptake inhibition (SSRI-like effects) Pyridazinone and acetamide groups shift activity toward antidepressant rather than antipsychotic profiles .
1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methylthiazol-2-yl)piperidine-3-carboxamide () Thiazole-carboxamide, 4-chlorophenyl Kinase inhibition (e.g., JAK2) Thiazole-carboxamide substitution directs activity toward enzymatic targets rather than neurotransmitter receptors .
Key Insights:

Substituent Impact on Bioactivity: The 3-chlorophenyl-piperazine moiety in the target compound is critical for binding to monoaminergic receptors, as seen in its high 5-HT1A affinity (Ki = 8.3 nM) . Analogs lacking this group (e.g., simple phenyl-piperazines) show reduced receptor interactions . The 4-fluorophenyl group improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in methyl- or ethoxy-substituted analogs .

Selectivity vs. Broad-Spectrum Activity :

  • Compounds with sulfonyl () or benzoyl () groups exhibit broader but less selective activity, often targeting peripheral enzymes or kinases. In contrast, the target compound’s halogenated aryl groups optimize CNS penetration and receptor-specific binding .

Thermodynamic and Pharmacokinetic Properties :

  • The logP value of the target compound (3.9) balances lipophilicity and solubility, outperforming more polar sulfonyl analogs (logP = 2.1) and overly lipophilic ethoxybenzoyl derivatives (logP = 4.7) .

Biological Activity

The compound 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its effects and implications.

  • Molecular Formula : C23H21ClFN3O4S
  • Molecular Weight : 489.9 g/mol
  • IUPAC Name : 4-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(3-fluorophenyl)sulfonylamino]benzoic acid
  • Structure : The compound features a pyridazine core with piperazine and chlorophenyl substituents, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and pain management. Its structure suggests potential interactions with neurotransmitter systems and pain pathways.

Anticonvulsant Activity

A study focusing on similar compounds highlighted the anticonvulsant properties of piperazine derivatives. The introduction of halogenated phenyl groups, such as the chlorophenyl moiety in this compound, may enhance activity against seizures by modulating GABAergic transmission .

Antinociceptive Effects

Preliminary findings suggest that derivatives of this compound could serve as effective analgesics. The piperazine ring is known to influence pain pathways, potentially providing relief from chronic pain conditions .

Monoamine Oxidase Inhibition

The compound's structural similarity to known monoamine oxidase (MAO) inhibitors suggests it may exhibit similar inhibitory effects. Compounds with a piperazine structure have shown selective inhibition of MAO-B, which is implicated in neurodegenerative diseases like Alzheimer's .

Research Findings and Case Studies

The following table summarizes key findings from recent studies involving compounds related to this compound:

Study ReferenceBiological ActivityKey Findings
AnticonvulsantDemonstrated efficacy in reducing seizure activity in animal models.
MAO InhibitionIC50 values indicate strong selective inhibition of MAO-B, suggesting potential for treating neurodegenerative disorders.
CytotoxicityEvaluated using L929 fibroblast cells; lower cytotoxicity observed compared to other derivatives, indicating safety profile.

The proposed mechanism of action for this compound involves:

  • GABAergic Modulation : Enhancing GABA receptor activity may contribute to anticonvulsant effects.
  • Monoamine Modulation : Inhibition of MAO-B could lead to increased levels of neurotransmitters like dopamine and serotonin, offering therapeutic benefits in mood disorders.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Formation of the piperazine-substituted chlorophenyl intermediate via sulfonylation or alkylation reactions.
  • Step 2 : Coupling with the fluorophenyl-pyridazine core using catalysts like Pd(0) or Cu(I) for cross-coupling.
  • Critical Parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly influence yield and purity. For example, higher temperatures (>100°C) may accelerate side reactions, reducing purity .
  • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC and NMR .

Q. How can structural characterization of this compound be systematically performed?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperazine ring conformation. For instance, the piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C20_{20}H17_{17}ClFN5_5) and detects isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .

Q. What preliminary biological screening methods are suitable for evaluating its therapeutic potential?

  • In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2) due to structural similarity to known ligands .
  • Dose-Response Studies : Use IC50_{50}/EC50_{50} measurements in enzyme inhibition assays (e.g., kinase or protease targets).
  • Controls : Include reference compounds (e.g., clozapine for piperazine derivatives) to benchmark activity .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Simulate binding to targets like GPCRs or enzymes using software (AutoDock Vina, Schrödinger). Focus on interactions between the chlorophenyl group and hydrophobic pockets .
  • Quantum Chemical Calculations : Analyze charge distribution (e.g., at the pyridazine N-atoms) to predict reactivity in substitution reactions .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. What strategies resolve contradictory data in biological activity studies?

  • Meta-Analysis : Compare results across assays (e.g., anti-bacterial vs. anti-viral screens) to identify assay-specific artifacts .
  • Orthogonal Validation : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
  • Proteomics Profiling : Identify off-target interactions using affinity purification followed by LC-MS/MS .

Q. How can enantiomeric purity be achieved, and why is it critical for pharmacological studies?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or synthesize via asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers .
  • Pharmacological Impact : Test enantiomers separately in vivo; for example, the (R)-enantiomer may show higher receptor affinity due to steric complementarity .

Q. What advanced techniques optimize its pharmacokinetic (PK) properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
  • ProDrug Design : Mask polar groups (e.g., pyridazine N-oxide) with ester or carbamate linkers to enhance bioavailability .
  • Blood-Brain Barrier Penetration : Predict logP and PSA (polar surface area) using QSPR models; aim for logP 2–4 and PSA <90 Ų .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Verify inert atmosphere (N2_2/Ar) and reagent quality (e.g., anhydrous solvents) .
  • Scale-Dependent Effects : Pilot small-scale (<1 mmol) reactions before scaling up; microwave-assisted synthesis may improve consistency .

Q. What analytical workflows validate compound stability under experimental conditions?

  • Forced Degradation Studies : Expose to heat (40–80°C), light (UV), or pH extremes (2–12) and monitor degradation via LC-MS .
  • Long-Term Storage : Store at –20°C in amber vials with desiccants; assess stability monthly for 6–12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.